Sorghumol acetate
CAS No.: 90582-47-1
Cat. No.: VC0033210
Molecular Formula: C32H52O2
Molecular Weight: 468.766
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90582-47-1 |
|---|---|
| Molecular Formula | C32H52O2 |
| Molecular Weight | 468.766 |
| IUPAC Name | (3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate |
| Standard InChI | InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3 |
| Standard InChI Key | WQWTUUFHPFYTRZ-HEPYAADOSA-N |
| SMILES | CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Molecular Identification
Sorghumol acetate is identified by several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 90582-47-1 |
| PubChem ID | 91885233 |
| Chemical Formula | C32H52O2 |
| Molecular Weight | 468.8 g/mol |
| Compound Classification | Triterpenoid |
The systematic IUPAC name for sorghumol acetate is [(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate, reflecting its complex stereochemistry and structural characteristics .
Physical Properties
Sorghumol acetate presents with specific physical properties that influence its handling and applications:
| Property | Description |
|---|---|
| Appearance | Available as a powder in laboratory preparations; occurs as a colorless to pale yellow liquid in natural settings |
| Solubility | Moderately soluble in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) but has limited solubility in aqueous solutions |
| Storage Requirements | Should be stored desiccated at -20°C to maintain stability |
The compound's solubility profile indicates its primarily lipophilic nature, which is consistent with its classification as a triterpenoid .
Structural Characteristics
Sorghumol acetate possesses a complex molecular structure characteristic of triterpenoids. Its structure can be represented through several notation systems used in chemical informatics:
| Notation System | Representation |
|---|---|
| SMILES | CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
| Standard InChIKey | WQWTUUFHPFYTRZ-HEPYAADOSA-N |
The structural complexity of sorghumol acetate is defined by its tetracyclic framework with multiple methyl substituents and an acetate group attached at a specific stereochemical position. This complex architecture contributes to its specific biological activities and chemical reactivity patterns .
Biosynthesis and Metabolic Pathways
Biosynthetic Origin
Sorghumol acetate is produced through various metabolic pathways within the sorghum plant. The primary biosynthetic route involves the acetate malonate pathway, which utilizes acetyl coenzyme A as a precursor molecule. This pathway is fundamental to the production of many secondary metabolites in plants, particularly those with phenolic characteristics.
The synthesis begins with acetyl-CoA, which undergoes condensation reactions to form larger carbon units. These building blocks are then assembled through enzymatic processes that convert primary metabolites into secondary metabolites through complex biochemical pathways.
| Phenolic Compound | Concentration Range (μg/g) | Sorghum Type |
|---|---|---|
| Sinapic acid | 8.22 | Sorghum grains |
| Chlorogenic acid | 235.91–293.19 | Various varieties |
| Protocatechuic acid | 150.28–178.22 | White sorghum varieties |
| p-Hydroxybenzoic acid | 6.13–16.39 | White sorghum varieties |
| Vanillic acid | 15.45–23.43 | White sorghum varieties |
| Gallic acid | 14.84–21.51 | White sorghum varieties |
This metabolic context illustrates the complex chemical environment of sorghum plants, where sorghumol acetate is just one component of a sophisticated network of secondary metabolites .
Biological Activities
Allelochemical Properties
One of the primary biological roles of sorghumol acetate is as an allelochemical—a compound that influences the growth, survival, and reproduction of other organisms. As an allelochemical, sorghumol acetate may affect neighboring plants, potentially inhibiting germination or growth of competitor species, thereby providing an ecological advantage to sorghum plants.
The mechanism of action for sorghumol acetate's allelochemical activity likely involves interference with cellular processes in target organisms, though the specific molecular targets and signaling pathways affected require further investigation.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Environment | Desiccated |
| Container | Sealed, preferably under inert atmosphere |
| Long-term stability | Several months when properly stored |
These storage recommendations help prevent degradation of the compound through oxidation or hydrolysis .
Solution Preparation
When preparing solutions of sorghumol acetate for experimental use, researchers should consider the following guidelines:
-
For achieving higher solubility, warming the container to 37°C and using ultrasonic bath agitation is recommended
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Stock solutions should ideally be prepared and used on the same day
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If advance preparation is necessary, solutions must be sealed and stored below -20°C
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Prior to use, vials should be allowed to reach room temperature
-
Appropriate solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
These practical considerations are essential for maintaining the compound's integrity during experimental procedures.
Research Applications and Future Directions
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Agricultural applications: As an allelochemical, sorghumol acetate could potentially be developed as a natural herbicide or plant growth regulator
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Pharmaceutical research: The triterpenoid structure suggests potential bioactivities that could be harnessed for medicinal applications
-
Biochemical studies: Understanding the detailed biosynthetic pathways and metabolic transformations of sorghumol acetate could provide insights into plant secondary metabolism
-
Ecological interactions: Further study of how sorghumol acetate mediates plant-plant and plant-microbe interactions could enhance understanding of ecological relationships
Future research directions might include more detailed characterization of sorghumol acetate's biological activities, development of improved synthetic pathways, and exploration of potential applications in agriculture or medicine.
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